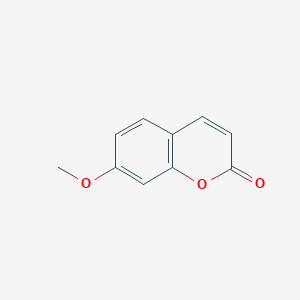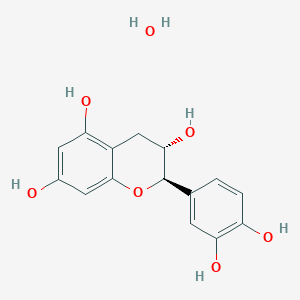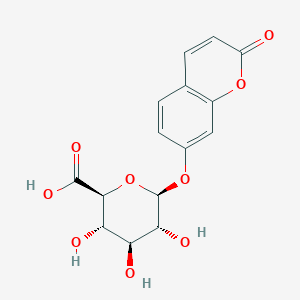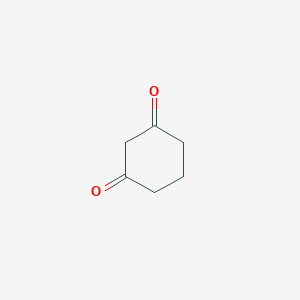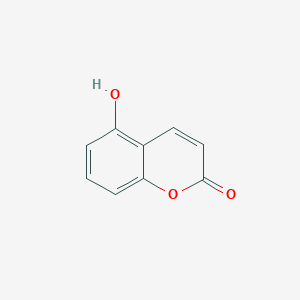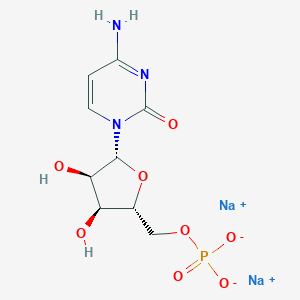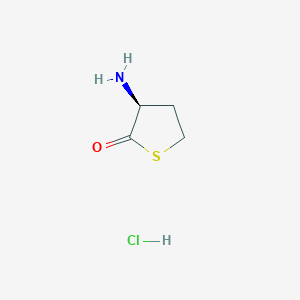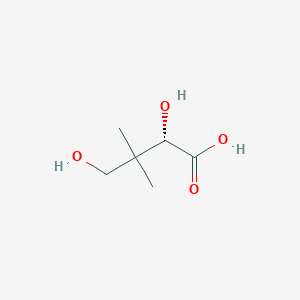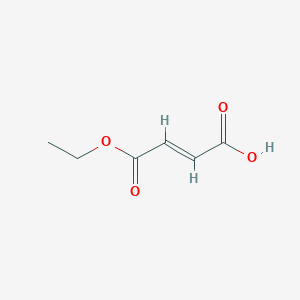
Fumarate de monoéthyle
Vue d'ensemble
Description
Ethyl fumarate, also known as fumaric acid monoethyl ester, is an organic compound with the chemical formula C6H8O4. It is an ester derived from fumaric acid, a naturally occurring organic acid found in various plants and fungi. Ethyl fumarate is a colorless liquid with a fruity odor and is used in various industrial and scientific applications.
Applications De Recherche Scientifique
Ethyl fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psoriasis and multiple sclerosis.
Industry: Used in the production of polymers, resins, and as a flavoring agent in the food industry.
Mécanisme D'action
Target of Action
Monoethyl fumarate (MEF), also known as Ethyl fumarate, primarily targets the Nuclear factor erythroid 2-related factor 2 (NRF2) and GPR109A . NRF2 is a basic leucine zipper (bZIP) protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . GPR109A is a fatty acid receptor found in the lysosomes of immune cells .
Mode of Action
MEF interacts with its targets through a process of modification and activation. It modifies specific cysteine residues on KEAP1, a protein that controls the activity of NRF2 . This modification interrupts the regulatory circuit of NRF2, leading to its stabilization and nuclear translocation . MEF also acts as a ligand to the fatty acid receptor GPR109A .
Biochemical Pathways
The interaction of MEF with its targets affects several biochemical pathways. The modification of KEAP1 leads to the activation of the NRF2 pathway . This results in the upregulation of NRF2 target genes, including genes encoding ROS-detoxifying (antioxidant) enzymes as well as enzymes required for the biosynthesis of glutathione (GSH) and nicotinamide adenine dinucleotide phosphate (NADPH) .
Pharmacokinetics
Studies on monomethyl fumarate (mmf), a related compound, show that it has a bioavailability that allows it to be taken orally . The maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve (AUC) are all parameters used to evaluate the pharmacokinetics of MMF .
Result of Action
The action of MEF leads to molecular and cellular effects. It results in a robust transcriptional response in treated cells . MEF also causes an increase in GSH levels by 24 hours . These effects demonstrate that MEF is pharmacologically active, but its degree of activity and unique actions can result in divergent effects on downstream biology .
Action Environment
It’s known that both nrf2 and foxo pathways, which mef affects, are responsive to oxidants and xenobiotics . Therefore, it’s plausible that environmental factors such as oxidative stress and presence of xenobiotics could influence the action of MEF.
Analyse Biochimique
Biochemical Properties
Ethyl fumarate plays a significant role in biochemical reactions, particularly as an intermediate in the citric acid cycle. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is fumarase, which catalyzes the reversible hydration of fumarate to malate. This interaction is crucial for the proper functioning of the citric acid cycle, which is essential for cellular respiration and energy production .
Cellular Effects
Ethyl fumarate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote glycolysis and diminish cell respiration in endothelial cells by down-regulating serine and glycine synthesis through the inhibition of phosphoglycerate dehydrogenase (PHGDH) activity . This modulation of cellular metabolism can have significant effects on cell function and energy production.
Molecular Mechanism
At the molecular level, ethyl fumarate exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can inhibit enzymes such as fumarase, leading to changes in the citric acid cycle and overall cellular metabolism . Additionally, ethyl fumarate can influence gene expression by acting as a competitive inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, thereby stabilizing HIF and promoting the expression of angiogenesis-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl fumarate can change over time. Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that ethyl fumarate can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to ethyl fumarate in vitro and in vivo has been associated with sustained modulation of cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of ethyl fumarate vary with different dosages in animal models. At low doses, it can promote beneficial metabolic effects, such as enhanced glycolysis and reduced oxidative stress . At high doses, ethyl fumarate may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is important to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Ethyl fumarate is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as fumarase and phosphoglycerate dehydrogenase, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, ethyl fumarate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of ethyl fumarate within cells can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Ethyl fumarate is localized in different subcellular compartments, including the cytosol and mitochondria. Its activity and function can be affected by its subcellular localization. For example, in the mitochondria, ethyl fumarate participates in the citric acid cycle, while in the cytosol, it can influence glycolysis and other metabolic processes . Targeting signals and post-translational modifications may direct ethyl fumarate to specific compartments or organelles, affecting its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Fumaric acid+Ethanol→Ethyl fumarate+Water
Industrial Production Methods: In industrial settings, ethyl fumarate is produced through the catalytic isomerization of maleic acid or maleic anhydride in the presence of ethanol. The process involves heating maleic acid or its anhydride with ethanol in the presence of a catalyst, such as vanadyl pyrophosphate, to yield ethyl fumarate.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl fumarate undergoes various chemical reactions, including:
Hydrolysis: Ethyl fumarate can be hydrolyzed back to fumaric acid and ethanol in the presence of a strong acid or base.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding addition products.
Oxidation and Reduction: Ethyl fumarate can be oxidized to form fumaric acid or reduced to form succinic acid.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Fumaric acid and ethanol.
Addition Reactions: Corresponding addition products (e.g., amides, esters).
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Comparaison Avec Des Composés Similaires
- Dimethyl fumarate
- Monoethyl fumarate
- Diethyl fumarate
- Fumaric acid
Ethyl fumarate’s unique combination of chemical properties and potential therapeutic applications makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
2459-05-4 |
|---|---|
Formule moléculaire |
C6H7O4- |
Poids moléculaire |
143.12 g/mol |
Nom IUPAC |
(E)-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1/b4-3+ |
Clé InChI |
XLYMOEINVGRTEX-ONEGZZNKSA-M |
SMILES |
CCOC(=O)C=CC(=O)O |
SMILES isomérique |
CCOC(=O)/C=C/C(=O)[O-] |
SMILES canonique |
CCOC(=O)C=CC(=O)[O-] |
Apparence |
White Solid |
melting_point |
68-70°C |
| 2459-05-4 | |
Pictogrammes |
Irritant |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
55141-86-1 (hydrochloride salt) 62008-21-3 (zinc salt) 62008-22-4 (calcium salt) 76260-93-0 (lithium salt) |
Synonymes |
calcium monoethylfumarate ethyl fumarate ethyl fumarate, 2 copper salt ethyl fumarate, 2 ferrium salt ethyl fumarate, calcium salt ethyl fumarate, lithium salt ethyl fumarate, maganeese salt ethyl fumarate, sodium salt ethyl fumarate, zinc salt ethylhydrogenfumarate fumaric acid monoethyl ester monoethyl fumarate zinc monoethylfumarate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
